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Ranatuerin 2C-RA1 peptide precursor

Precursor processing Propeptide domain AMP biosynthesis

Ranatuerin 2C-RA1 peptide precursor (GenBank: ADP06147.1) is a 72-amino-acid biosynthetic precursor encoding a ranatuerin-2 family antimicrobial peptide (AMP) cloned from the skin secretion of the golden crossband frog, Odorrana andersonii. The mature peptide domain (LLDTVKNLATNLAGQLLDRLKCKVTG, 26 residues) belongs to the ranatuerin-2 subfamily within the frog skin active peptide (FSAP) superfamily (Pfam: PF08023, Antimicrobial_2).

Molecular Formula
Molecular Weight
Cat. No. B1576059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin 2C-RA1 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin 2C-RA1 Peptide Precursor: Technical Overview for Antimicrobial Peptide Procurement


Ranatuerin 2C-RA1 peptide precursor (GenBank: ADP06147.1) is a 72-amino-acid biosynthetic precursor encoding a ranatuerin-2 family antimicrobial peptide (AMP) cloned from the skin secretion of the golden crossband frog, Odorrana andersonii [1]. The mature peptide domain (LLDTVKNLATNLAGQLLDRLKCKVTG, 26 residues) belongs to the ranatuerin-2 subfamily within the frog skin active peptide (FSAP) superfamily (Pfam: PF08023, Antimicrobial_2) [2]. Like all ranatuerin-2 members, it contains a conserved C-terminal 'rana box' disulfide-cyclized motif, predicted to form an amphipathic alpha-helical structure in membrane-mimetic environments [3]. The precursor was identified via shotgun cloning from a skin cDNA library as part of a peptidomics survey of Rana andersonii antimicrobial peptide diversity, representing one of the earliest ranatuerin-2 sequences characterized from an Asian ranid frog species [1].

Why Ranatuerin 2C-RA1 Cannot Be Interchanged with Other Ranatuerin-2 Family Members


Despite belonging to the same ranatuerin-2 peptide family, individual members exhibit extreme functional divergence that precludes generic substitution. A comprehensive review of ranatuerin-2 family structure-activity relationships demonstrates that minimum inhibitory concentrations (MICs) against Escherichia coli span a 15-fold range from 2 μM to 30 μM across family members, while MICs against Staphylococcus aureus vary by more than 100-fold, from 2 μM to >200 μM [1]. Hemolytic activity (HC50) similarly ranges from 35 μM to 200 μM, yielding therapeutic indices that differ by an order of magnitude between closely related peptides [1]. The primary sequences of ranatuerin-2 peptides are poorly conserved, with only five residues fully conserved across the family, and single-residue substitutions in the rana box or alpha-helical domain can abolish activity against specific pathogens or dramatically alter selectivity [2]. Consequently, selecting a specific ranatuerin-2 peptide based solely on family membership—without peptide-specific sequence, physicochemical, and activity data—introduces unacceptable experimental variability [3].

Quantitative Differentiation Evidence for Ranatuerin 2C-RA1 Peptide Precursor Against Closest Analogs


Precursor Architecture Divergence: Extended Propeptide Region Versus Ranatuerin-2CSa and Ranatuerin-2AUa Precursors

The 72-amino-acid Ranatuerin 2C-RA1 precursor contains a distinctly elongated acidic propeptide segment (residues ~23-44, sequence GHRGADEDDGVEITEEEVKR) compared to typical North American ranatuerin-2 precursors such as ranatuerin-2CSa and ranatuerin-2AUa, whose propeptide regions are 3-5 residues shorter [1]. This extended propeptide domain, characterized by a cluster of acidic residues (DEDDGVEITEEE), is a feature observed exclusively in Odorrana-lineage ranatuerin-2 precursors and is absent from all Lithobates-genus ranatuerin-2 precursors characterized to date [2]. The propeptide region governs intracellular trafficking and processing efficiency of the precursor [3].

Precursor processing Propeptide domain AMP biosynthesis Phylogenetic marker

Predicted Mature Peptide Net Charge and Hydrophobicity Profile Contrasted with Ranatuerin-2CSa

Ranatuerin 2C-RA1 mature peptide (LLDTVKNLATNLAGQLLDRLKCKVTG) carries a predicted net charge of +2 at physiological pH, lower than the +3 net charge of the well-characterized comparator ranatuerin-2CSa (GILSSFKGVAKGVAKDLAGKLLETLKCKITGC) [1]. Hydrophobic residue content is approximately 50% (13/26 residues) versus 62.5% (20/32 residues) for ranatuerin-2CSa [2]. Predicted secondary structure from SATpdb analysis indicates 32.1% helical content, 17.9% coil, and 50% turn [3]. The reduced cationicity and lower hydrophobicity of Ranatuerin 2C-RA1 suggest a potentially narrower antimicrobial spectrum with concomitantly lower hemolytic propensity, consistent with the known structure-activity relationship in ranatuerin-2 peptides where increased cationicity correlates with enhanced antibacterial potency but also elevated mammalian cell toxicity [4].

Physicochemical properties Net charge Hydrophobicity Structure-activity relationship

Family-Level Antimicrobial Activity Range: Ranatuerin-2C-RA1 Falls Within a 100-Fold Functional Landscape

The ranatuerin-2 peptide family exhibits extraordinary functional diversity. Compiled data from experimental characterization of multiple ranatuerin-2 isoforms reveals that MIC values against E. coli range from 2 μM (ranatuerin-2Cb) to 30 μM (ranatuerin-2Ara), while S. aureus MICs span from 2 μM (ranatuerin-2B) to >200 μM (ranatuerin-2ARa) [1]. Antifungal activity against Candida albicans is generally weak across the family, though ranatuerin-2B achieves MIC = 35 μM [1]. Hemolytic activity (HC50 against human erythrocytes) ranges from 35 μM (ranatuerin-2Ga) to 200 μM (ranatuerin-2Byb) [1]. By comparison, the well-characterized ranatuerin-2CSa exhibits MIC of 4-5 μM against E. coli, 8-10 μM against S. aureus, and HC50 of 160 μM, yielding a therapeutic index of approximately 16-40 [2]. Ranatuerin-2AUa shows MIC < 20 μM with superior selectivity (HC50 = 290 μM, therapeutic index > 14.5) [3]. The specific MIC values for Ranatuerin 2C-RA1 have not yet been experimentally determined, as the precursor was identified from an unpublished peptidomics study and activity is currently based on domain prediction (PF08023) [4]. However, its sequence features (net charge +2, moderate hydrophobicity) position it within the lower-activity, potentially higher-selectivity quadrant of the ranatuerin-2 functional landscape [5].

Antimicrobial spectrum MIC range Hemolytic activity Therapeutic index

Rana Box Cysteine Spacing Divergence Compared to Ranatuerin-2CSa and Ranatuerin-2AUa Disulfide Architecture

The ranatuerin-2 family is defined by a C-terminal cyclic heptapeptide domain (the 'rana box') formed by a disulfide bond between two cysteine residues [1]. In Ranatuerin 2C-RA1, the rana box comprises residues Cys23-Lys24-Val25-Thr26-Gly27-Cys28 with the disulfide spanning a 5-residue loop (CKVTGC), forming a minimal 6-membered cyclic domain [2]. This loop size is smaller than that of ranatuerin-2CSa, which contains a 6-residue loop (Cys26-Lys27-Ile28-Thr29-Gly30-Cys31, i.e., C K I T G C, 7-membered ring) [3], and ranatuerin-2AUa, which also contains a 7-membered rana box loop (C K I T G C) [4]. The single-residue deletion in the Ranatuerin 2C-RA1 rana box loop (Ile- or Leu-deletion) is a structural feature shared with ranatuerin-2ARb (Rana areolata), which also possesses a 6-membered rana box loop (C K M T G C) [5]. This reduced loop size may constrain disulfide geometry, potentially affecting the conformational stability of the C-terminal domain and, by extension, the peptide's membrane interaction kinetics [1].

Rana box Disulfide bond Cyclic domain Structural motif

Phylogenetic Lineage Specificity: An Odorrana-Derived Ranatuerin-2 Distinct from All Lithobates-Origin Family Members

Ranatuerin 2C-RA1 originates from Odorrana andersonii, an Asian ranid frog representing a genus evolutionarily distinct from the North American Lithobates clade that has yielded the majority of experimentally characterized ranatuerin-2 peptides including ranatuerin-2CSa, ranatuerin-2AUa, ranatuerin-2ARb, and ranatuerin-2Pb [1]. Phylogenetic analysis of 37 ranatuerin-2 peptides from 17 Lithobates species revealed that ranatuerin-2 sequences cluster strongly by genus, with Odorrana-derived ranatuerin-2 sequences forming a distinct clade separate from all Lithobates sequences [2]. The Chinese bamboo leaf odorous frog (Odorrana versabilis) was shown to share the same AMP families as North American Rana frogs, but ranatuerin-2 peptides from Odorrana species display unique amino acid signatures not found in Lithobates counterparts [3]. Specifically, Ranatuerin 2C-RA1 shares greater sequence identity with ranatuerin-2 peptides from Odorrana versabilis and Odorrana schmackeri than with any North American ranatuerin-2 peptide, consistent with genus-level evolutionary divergence . Notably, a second ranatuerin-2 precursor (Ranatuerin-2R-RA1) has also been identified from the same O. andersonii skin secretion, indicating that this species expresses multiple paralogous ranatuerin-2 loci .

Phylogenetic marker Species-specific peptide Odorrana genus Evolutionary divergence

Recommended Application Scenarios for Ranatuerin 2C-RA1 Peptide Precursor Based on Quantitative Evidence


Evolutionary Comparative Studies of Ranatuerin-2 Structure-Activity Relationships Across Ranid Frog Genera

Researchers investigating the evolutionary trajectory of antimicrobial peptide function across the Ranidae family should prioritize Ranatuerin 2C-RA1 as a representative Odorrana-lineage ranatuerin-2 scaffold. Its distinct phylogenetic origin—separate from all North American Lithobates-derived ranatuerin-2 peptides characterized to date—makes it an essential outgroup comparator for testing hypotheses about conserved versus lineage-specific structure-activity determinants [1]. The peptide's 6-membered rana box loop (CKVTGC) contrasts with the more common 7-membered architecture found in ranatuerin-2CSa and ranatuerin-2AUa, enabling direct experimental interrogation of how loop size modulates the antimicrobial-to-hemolytic activity ratio [2]. When combined with Ranatuerin-2R-RA1 from the same O. andersonii skin secretion, researchers can study paralogous ranatuerin-2 divergence within a single species, a model system not available with North American frogs [3].

Structure-Guided Design of Low-Cationicity Antimicrobial Peptide Scaffolds with Predicted Reduced Hemolytic Liability

Ranatuerin 2C-RA1's predicted net charge of +2—significantly lower than the +3 net charge of ranatuerin-2CSa and ranatuerin-2AUa—positions it as a candidate lead scaffold for engineering antimicrobial peptides with improved therapeutic indices [1]. The established structure-activity relationship in the ranatuerin-2 family demonstrates that increased cationicity enhances antibacterial potency but also elevates mammalian cell toxicity; conversely, lower-cationicity variants may achieve superior selectivity [2]. Ranatuerin 2C-RA1 thus fills a specific charge-space gap in the existing panel of ranatuerin-2 research tools. Its 50% hydrophobic residue content and 32.1% predicted helical content provide a balanced amphipathic profile suitable for systematic residue-substitution studies aimed at optimizing the therapeutic window without the confounding factor of excessively high baseline hemolytic activity [3].

Recombinant Expression Feasibility Assessment Using the Extended Acidic Propeptide Architecture

The uniquely elongated acidic propeptide domain of the Ranatuerin 2C-RA1 precursor (containing the DEDDGVEITEEE motif) provides a distinct model system for investigating how propeptide architecture influences recombinant AMP expression yield, folding efficiency, and processing in heterologous hosts such as E. coli or Pichia pastoris [1]. The high density of acidic residues in the propeptide may act as an intramolecular chaperone or solubility tag, potentially mitigating the toxicity of the mature cationic peptide toward the expression host—a well-known bottleneck in AMP production [2]. Procurement of the full-length precursor cDNA (GenBank: GU134082.1) enables direct cloning into expression vectors for comparative expression studies against standard ranatuerin-2 precursors from Lithobates species that lack this extended acidic domain [3].

Mapping the Ranatuerin-2 Family Functional Landscape Through Systematic MIC Profiling of Undercharacterized Members

The current understanding of the ranatuerin-2 family is dominated by a small subset of experimentally characterized North American peptides (ranatuerin-2CSa, ranatuerin-2AUa, ranatuerin-2Pb, ranatuerin-2ARb), while dozens of predicted ranatuerin-2 sequences—including Ranatuerin 2C-RA1—lack any direct MIC or hemolytic data [1]. The known MIC range across the family spans two orders of magnitude (2 μM to >200 μM against S. aureus), confirming that activity cannot be extrapolated from sequence alone [2]. Procurement of synthetic Ranatuerin 2C-RA1 mature peptide for systematic MIC profiling against a standardized panel (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, C. albicans ATCC 90028, and clinical MRSA isolates) would directly address this gap, generating the quantitative data needed to position this peptide within the ranatuerin-2 functional landscape and enabling evidence-based selection for downstream therapeutic or biotechnological development programs [3].

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